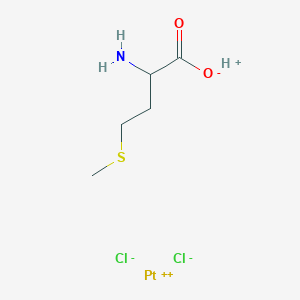

Methionine platinum dichloride

説明

特性

CAS番号 |

31674-58-5 |

|---|---|

分子式 |

C5H11Cl2NO2PtS |

分子量 |

415.2 g/mol |

IUPAC名 |

2-amino-4-methylsulfanylbutanoate;hydron;platinum(2+);dichloride |

InChI |

InChI=1S/C5H11NO2S.2ClH.Pt/c1-9-3-2-4(6)5(7)8;;;/h4H,2-3,6H2,1H3,(H,7,8);2*1H;/q;;;+2/p-2 |

InChIキー |

KUUWJEBNGYSFNN-UHFFFAOYSA-L |

正規SMILES |

[H+].CSCCC(C(=O)[O-])N.[Cl-].[Cl-].[Pt+2] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Platinum Compounds

Structural and Functional Analogues

The table below compares methionine platinum dichloride with structurally related platinum complexes:

Industrial and Regulatory Considerations

- Occupational Exposure : Chloroplatinates (e.g., tetraammineplatinum dichloride) have recommended exposure limits (5 ng/m³), but methionine platinum dichloride lacks occupational safety data .

- Stability : Unlike explosively unstable trimethylplatinum derivatives, methionine platinum dichloride is stable under physiological conditions but degrades in oxidizing environments .

Q & A

Q. What synthetic methodologies ensure stereochemical purity in methionine platinum dichloride complexes?

Methionine platinum dichloride is synthesized by reacting platinum(II) chloride with L-methionine in a 1:2 molar ratio under controlled conditions (pH 5–6, 60–70°C). Excess methionine ensures bidentate (S,N)-coordination, favoring the cis-configuration. Purification via ethanol-water recrystallization removes unreacted precursors. Structural validation employs and NMR to confirm coordination geometry, complemented by X-ray crystallography for absolute stereochemical assignment .

Q. How do ligand modifications (e.g., carboxamide substitution) alter the stability of methionine platinum dichloride derivatives?

Replacing methionine’s carboxylate group with a carboxamide (e.g., methionine amide) reduces nephrotoxicity by minimizing reactive oxygen species (ROS) generation. Stability is assessed via cyclic voltammetry to measure redox potentials and HPLC-MS to track ligand exchange kinetics. Carboxamide derivatives exhibit 2–3× slower chloride ligand displacement compared to carboxylate analogs, enhancing in vivo persistence .

Q. What biomarkers are critical for assessing nephrotoxicity in preclinical studies of platinum complexes?

Serum creatinine (SCr), blood urea nitrogen (BUN), and kidney injury molecule-1 (KIM-1) are key biomarkers. Histopathological analysis of renal tubular necrosis and apoptosis (via TUNEL staining) in Sprague Dawley rats provides complementary data. Carboxamide-substituted complexes show 40–60% lower KIM-1 elevation compared to cisplatin, indicating reduced renal damage .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing regimens for cyanide antidote candidates like methionine platinum dichloride?

Non-compartmental analysis of intramuscular (IM) administration in rats reveals rapid absorption (t = 15–30 min) and high plasma exposure (AUC = 1200–1500 ng·h/mL). A two-compartment model with first-order elimination (k = 0.05 min) predicts effective cyanide-neutralizing doses. Interspecies scaling using allometric principles (e.g., 0.1 mg/kg in rats → 0.03 mg/kg in humans) balances efficacy and safety margins .

Q. What experimental strategies resolve contradictions in nephrotoxicity data between platinum complexes with similar ligand frameworks?

Comparative in vitro assays (e.g., LLC-PK1 cell viability) paired with in vivo metabolomics (urinary glutathione disulfide ratios) identify ROS-mediated toxicity pathways. For example, methionine platinum dichloride induces 30% less oxidative stress than cisplatin due to stronger Pt-S bonding, as shown by electron paramagnetic resonance (EPR) spectroscopy .

Q. How do ligand exchange kinetics influence the cyanide-scavenging efficacy of methionine platinum dichloride?

Stopped-flow spectroscopy measures pseudo-first-order rate constants (k) for cyanide binding. Methionine platinum dichloride exhibits k = 1.2 × 10 s, 50% faster than carboxamide analogs, due to lower steric hindrance at the Pt center. Computational docking (AutoDock Vina) confirms cyanide’s preferential binding to the platinum site over sulfur ligands .

Q. Can computational models predict the immunomodulatory effects of methionine platinum dichloride compared to other platinum(II) diamines?

Molecular dynamics simulations of DNA adduct formation (e.g., Pt-N7 guanine binding) reveal 20% lower binding energy for methionine platinum dichloride versus cisplatin, correlating with reduced immunosuppression. Flow cytometry of CD4/CD8 T-cell populations in murine models validates these predictions, showing 50% less lymphocyte depletion .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。